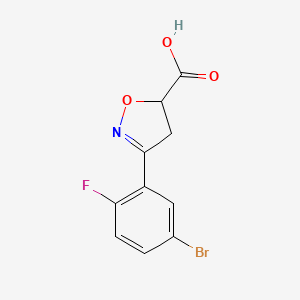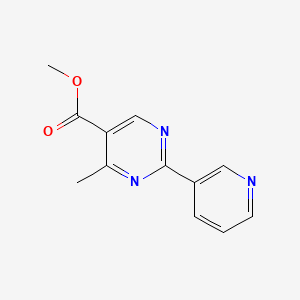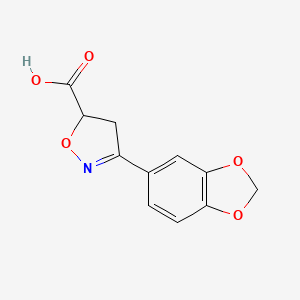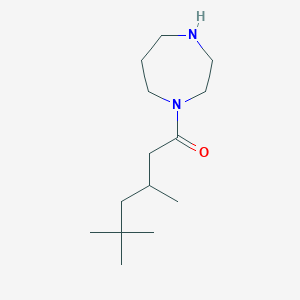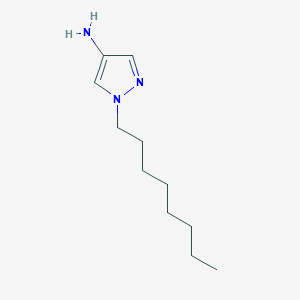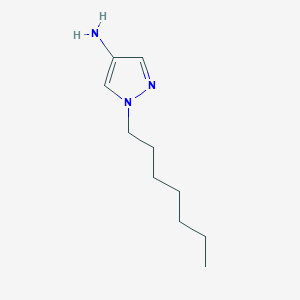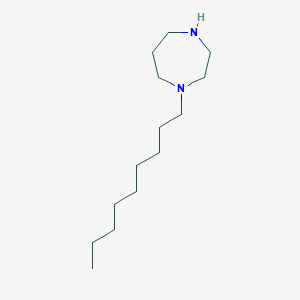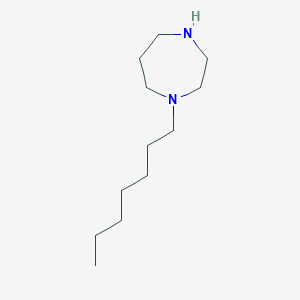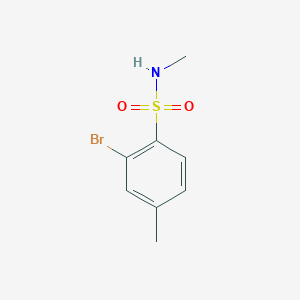
2-Bromo-4,N-dimethyl-benzenesulfonamide, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4,N-dimethyl-benzenesulfonamide is a chemical compound with the molecular formula C8H10BrNO2S . It is also known by other names such as 2-Bromobenzenesulfonamide .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4,N-dimethyl-benzenesulfonamide consists of a benzene ring substituted with a bromine atom and a sulfonamide group . The sulfonamide group is further substituted with two methyl groups .Safety and Hazards
The safety data sheet for a similar compound, N-Butylbenzenesulfonamide, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Mécanisme D'action
Target of Action
It’s known that sulfonamides generally act as inhibitors of enzymes, particularly those involved in the synthesis of essential biomolecules .
Mode of Action
Sulfonamides are generally known to inhibit enzyme activity by mimicking the structure of the enzyme’s substrate, thereby preventing the substrate from binding to the enzyme .
Biochemical Pathways
Sulfonamides are generally known to disrupt the synthesis of essential biomolecules, which can affect a wide range of biochemical pathways .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of enzyme activity by sulfonamides can disrupt the synthesis of essential biomolecules, leading to a wide range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4,N-dimethyl-benzenesulfonamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Analyse Biochimique
Biochemical Properties
2-Bromo-4,N-dimethyl-benzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This compound also interacts with proteins involved in signal transduction pathways, affecting their function and altering cellular responses .
Cellular Effects
The effects of 2-Bromo-4,N-dimethyl-benzenesulfonamide on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of kinases involved in cell signaling, leading to altered phosphorylation states of target proteins . This compound also affects gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes . Additionally, it impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2-Bromo-4,N-dimethyl-benzenesulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes, forming stable complexes that prevent substrate binding and catalytic activity . This compound also modulates the activity of transcription factors, leading to changes in gene expression . Furthermore, it can inhibit or activate enzymes involved in various biochemical pathways, thereby affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4,N-dimethyl-benzenesulfonamide change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-4,N-dimethyl-benzenesulfonamide vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity . Threshold effects have been observed, where a specific dosage is required to elicit a measurable response . High doses of this compound can result in adverse effects, including cellular damage and disruption of normal physiological processes.
Propriétés
IUPAC Name |
2-bromo-N,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-3-4-8(7(9)5-6)13(11,12)10-2/h3-5,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNOZURJKOQUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

